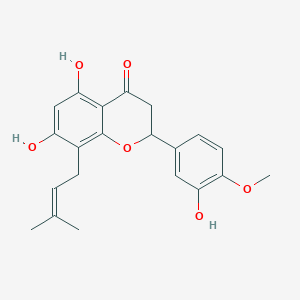

5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone is a useful research compound. Its molecular formula is C21H22O6 and its molecular weight is 370.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone, also known as 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one, is the ABCG2 protein . This protein is a member of the ATP-binding cassette (ABC) transporter superfamily, which plays a crucial role in multidrug resistance in cancer cells .

Mode of Action

5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone acts as a potent inhibitor of the ABCG2 protein . It interacts with this protein and inhibits its function, with an IC50 value of 6.6 μM . This inhibition can lead to increased intracellular concentrations of chemotherapeutic drugs, enhancing their cytotoxic effects .

Biochemical Pathways

The inhibition of the ABCG2 protein affects the drug efflux pathway . ABCG2 is known to pump various chemotherapeutic drugs out of cancer cells, contributing to multidrug resistance . By inhibiting ABCG2, 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone can increase the intracellular concentrations of these drugs, thereby enhancing their cytotoxic effects .

Result of Action

The inhibition of the ABCG2 protein by 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone can result in increased intracellular concentrations of chemotherapeutic drugs . This can enhance the cytotoxic effects of these drugs, potentially improving the effectiveness of chemotherapy .

生化学分析

Biochemical Properties

5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone plays a significant role in biochemical reactions, primarily as an inhibitor of the ATP-binding cassette sub-family G member 2 (ABCG2) transporter. ABCG2 is a protein that contributes to multidrug resistance in cancer cells by expelling drugs from the cells. The inhibition of ABCG2 by 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone, with an IC50 value of 6.6 μM, suggests its potential use in overcoming drug resistance in cancer therapy .

Cellular Effects

5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone affects various types of cells and cellular processes. It has been shown to inhibit the ABCG2 transporter, which can lead to increased intracellular concentrations of chemotherapeutic agents in cancer cells, thereby enhancing their efficacy. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of ABCG2 .

Molecular Mechanism

At the molecular level, 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone exerts its effects by binding to the ABCG2 transporter, inhibiting its function. This inhibition prevents the efflux of chemotherapeutic drugs from cancer cells, thereby increasing their intracellular concentration and enhancing their cytotoxic effects. Additionally, this compound may influence gene expression related to drug resistance and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of ABCG2 and prolonged enhancement of chemotherapeutic efficacy .

Dosage Effects in Animal Models

In animal models, the effects of 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone vary with different dosages. At lower doses, the compound effectively inhibits ABCG2 without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including potential damage to normal cells and tissues. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone is involved in metabolic pathways related to its interaction with the ABCG2 transporter. The compound may affect metabolic flux and metabolite levels by modulating the activity of this transporter. Enzymes and cofactors involved in the metabolism of flavonoids may also play a role in the biotransformation and elimination of this compound .

Transport and Distribution

Within cells and tissues, 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone is transported and distributed through interactions with transporters and binding proteins. The compound’s inhibition of ABCG2 affects its localization and accumulation, leading to increased intracellular concentrations of chemotherapeutic agents. This distribution pattern enhances the compound’s efficacy in overcoming drug resistance .

Subcellular Localization

The subcellular localization of 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone is primarily associated with its interaction with the ABCG2 transporter. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity and function in inhibiting drug efflux and enhancing chemotherapeutic efficacy .

生物活性

5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone is a flavonoid compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C21H22O6

- Molecular Weight : 370.396 g/mol

- CAS Number : 1268140-15-3

- IC50 (ABCG2 Inhibition) : 6.6 μM .

The biological activity of this compound can be attributed to several key mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and chelating metal ions, which can help mitigate oxidative stress in cells.

- ABCG2 Inhibition : It acts as a potent inhibitor of the ABCG2 transporter, which is involved in drug resistance mechanisms in cancer cells. This inhibition can enhance the efficacy of chemotherapeutic agents by preventing drug efflux .

- Anti-inflammatory Effects : The flavonoid has been shown to inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases.

Antioxidant Properties

Research indicates that this compound demonstrates strong antioxidant activity. A study evaluating various flavonoids reported that this compound effectively reduced oxidative damage in cellular models .

Anticancer Potential

The inhibition of ABCG2 suggests that this flavonoid could be beneficial in cancer therapy. By enhancing the accumulation of chemotherapeutic drugs within cancer cells, it may improve treatment outcomes. A study highlighted its effectiveness in reducing cell viability in multidrug-resistant cancer cell lines .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 . These findings support its potential use in managing chronic inflammatory conditions.

Case Studies and Research Findings

A review of the literature reveals several notable studies:

- In Vitro Studies : Various studies have demonstrated the compound's ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer types. For instance, a study found that treatment with this flavonoid led to significant apoptosis in breast cancer cell lines.

- Synergistic Effects with Other Compounds : Research has shown that this compound may exhibit synergistic effects when combined with other bioactive compounds found in natural extracts. For example, its combination with curcumin enhanced anti-cancer effects beyond those observed with either compound alone .

Comparative Analysis with Similar Compounds

| Compound Name | ABCG2 Inhibition IC50 (μM) | Antioxidant Activity | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | 6.6 | High | Significant |

| Quercetin | 10 | Moderate | Moderate |

| Kaempferol | 15 | High | Low |

This table illustrates the potency of this compound compared to other well-studied flavonoids.

科学的研究の応用

Biological Activities

5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone exhibits several important biological properties:

- ABCG2 Inhibition : This compound has been identified as a potent inhibitor of the ATP-binding cassette sub-family G member 2 (ABCG2), with an IC50 value of 6.6 μM. This property is significant for drug absorption and resistance mechanisms in cancer therapy .

- Antimicrobial Activity : Research indicates that flavonoids, including this compound, possess antimicrobial properties against various pathogens. These properties make it a candidate for developing new antimicrobial agents .

- Tyrosinase Inhibition : Tyrosinase inhibitors are crucial in treating hyperpigmentation disorders and developing cosmetic products. Studies suggest that flavonoids can effectively inhibit tyrosinase activity, potentially leading to applications in dermatology .

- Antioxidant Properties : The compound demonstrates antioxidant activity, which is beneficial for protecting cells from oxidative stress and may have implications in preventing chronic diseases .

Pharmacological Applications

The pharmacological applications of this compound are extensive:

- Cancer Therapy : Due to its ability to inhibit ABCG2, this compound may enhance the efficacy of chemotherapeutic agents by overcoming drug resistance in cancer cells .

- Cosmetic Industry : Its tyrosinase inhibitory action makes it a valuable ingredient in skin-lightening products and treatments for melasma and other pigmentation disorders .

- Antiviral and Antibacterial Agents : The antimicrobial properties suggest potential use in formulating treatments for infections caused by bacteria and viruses .

Case Study 1: ABCG2 Inhibition

A study investigating the effects of various flavonoids on ABCG2 activity found that this compound significantly inhibited the efflux function of ABCG2 in vitro. This inhibition was associated with increased accumulation of chemotherapeutic agents within cancer cells, indicating its potential role as an adjuvant therapy in cancer treatment.

Case Study 2: Tyrosinase Inhibition

In a comparative study of natural compounds for their tyrosinase inhibitory effects, this compound was shown to have a higher potency than several other flavonoids. This finding supports its application in cosmetic formulations aimed at reducing skin pigmentation.

Summary Table of Applications

特性

IUPAC Name |

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-11(2)4-6-13-14(22)9-16(24)20-17(25)10-19(27-21(13)20)12-5-7-18(26-3)15(23)8-12/h4-5,7-9,19,22-24H,6,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRKJMLXLVCUIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC(=C(C=C3)OC)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。